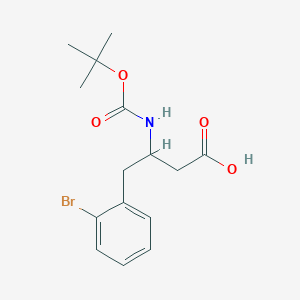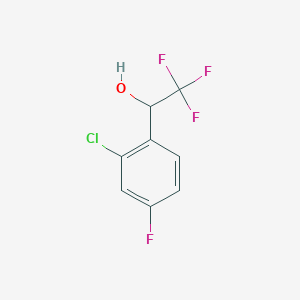![molecular formula C20H22N2O2 B12278815 Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which includes a cyclobutene ring substituted with two amino groups attached to 4-methylphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 4-methylphenylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key factors in industrial production include the selection of appropriate raw materials, reaction optimization, and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: Similar structure but with different substituents.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Another related compound with phenylamino groups.
Uniqueness
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,4-bis[(4-methylphenyl)methylamino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C20H22N2O2/c1-13-3-7-15(8-4-13)11-21-17-18(20(24)19(17)23)22-12-16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3 |
InChI Key |
ZZOGXJHLFFUNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2C(C(=O)C2=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



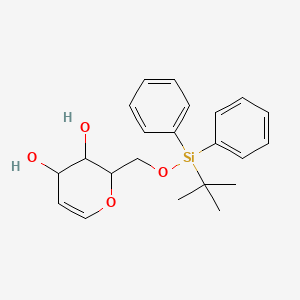
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)
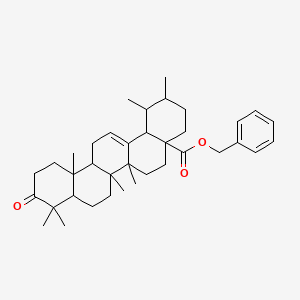
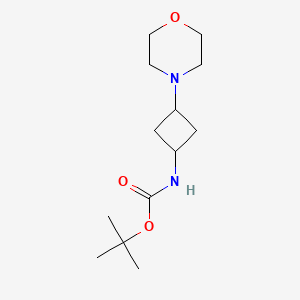
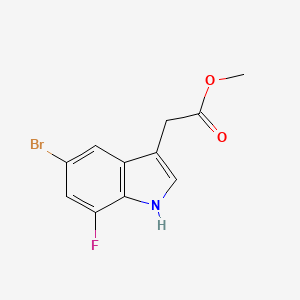
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
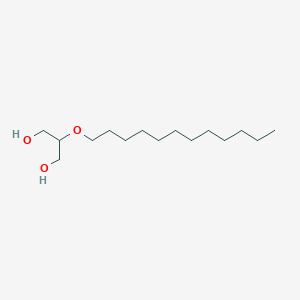
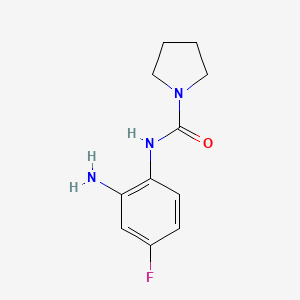
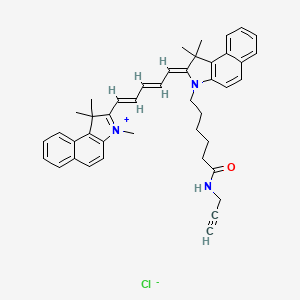
![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)
